molecular formula C16H18N2O5S B2477681 2-Furyl 4-[(3-methoxyphenyl)sulfonyl]piperazinyl ketone CAS No. 670272-52-3

2-Furyl 4-[(3-methoxyphenyl)sulfonyl]piperazinyl ketone

Cat. No. B2477681
M. Wt: 350.39
InChI Key: PWTOOXYZLCONBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present. These include a furyl group, a methoxyphenyl group, a sulfonyl group, and a piperazinyl group .

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

A series of compounds related to "2-Furyl 4-[(3-methoxyphenyl)sulfonyl]piperazinyl ketone" has been synthesized, demonstrating potential therapeutic applications. One study focused on the linear synthesis of derivatives that exhibited considerable inhibitory activity against the α-glucosidase enzyme, suggesting potential for diabetes treatment, and evaluated their hemolytic and cytotoxic profiles, indicating a degree of safety for further development (Abbasi et al., 2019).

Alzheimer's Disease Therapeutic Agents

Another research explored synthetic multifunctional amides as new therapeutic agents for Alzheimer's disease. These compounds, derived from a similar base structure, showed moderate enzyme inhibitory potentials and mild cytotoxicity. Specifically, one compound exhibited very good activity against acetyl and butyrylcholinesterase enzymes, suggesting its utility in Alzheimer's disease treatment (Hassan et al., 2018).

Antibacterial and Enzyme Inhibitory Activity

Further studies synthesized derivatives to target enzyme inhibitory activity and antibacterial properties. For instance, a new series showed excellent inhibitory effects against acetyl- and butyrylcholinesterase and demonstrated activity against both Gram-positive and Gram-negative bacterial strains, highlighting their potential as therapeutic agents (Hussain et al., 2017).

Antibacterial Agents with Mild Cytotoxicity

Another investigation into 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as antibacterial agents showed that these molecules possess decent inhibitors against various bacteria with mild cytotoxicity. This balance of antibacterial efficacy and low toxicity underlines their potential as therapeutic agents, particularly against resistant bacterial strains (Abbasi et al., 2018).

properties

IUPAC Name

furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-22-13-4-2-5-14(12-13)24(20,21)18-9-7-17(8-10-18)16(19)15-6-3-11-23-15/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTOOXYZLCONBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901329505
Record name furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

51.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795059
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone

CAS RN

670272-52-3
Record name furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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